molecular formula C19H18BrN3O2 B1370546 AC-264613

AC-264613

货号: B1370546
分子量: 400.3 g/mol
InChI 键: RQKXQCSEZPQBNZ-QSBCOWLBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AC 264613 是一种强效且选择性的蛋白酶激活受体 2 (PAR2) 激动剂。 该化合物以其激活 PAR2 信号通路的能力而闻名,该通路参与各种生理过程,包括炎症和伤害感受 。AC 264613 已广泛用于科学研究,以研究 PAR2 在不同生物系统中的作用。

准备方法

合成路线和反应条件

AC 264613 的合成涉及多个步骤,从关键中间体 2-氧代-4-苯基吡咯烷-3-羧酸的制备开始。 然后在特定条件下将该中间体与 1-(3-溴苯基)乙叉基酰肼反应,得到 AC 264613 。该反应通常需要使用有机溶剂和催化剂来促进目标产物的形成。

工业生产方法

虽然 AC 264613 的详细工业生产方法没有广泛记载,但该化合物通常在研究实验室中使用标准有机合成技术生产。 该过程涉及多个纯化步骤以确保最终产物的高纯度,这对于其在科学研究中的应用至关重要 .

化学反应分析

反应类型

AC 264613 主要经历典型的小有机分子反应,包括:

常用试剂和条件

主要产物

这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生各种氧化衍生物,而取代反应可能会产生各种取代类似物 .

科学研究应用

Scientific Research Applications

Depression-like Behavior Studies
AC-264613 has been shown to induce behavioral changes associated with depression-like behavior . Studies conducted using the open field test (OFT) and sucrose preference test (SPT) revealed that this compound injection in mice led to reduced locomotor activity and sucrose preference . These behavioral changes correlate with increased serum IL-6 levels and brain IL-1β mRNA, which are analogous to data reported in animal models of depression and in patients with MDD .

Inflammation Research
this compound has demonstrated the ability to alter cytokine mRNA expression within the brain and elevate blood sera IL-6 levels . These inflammatory profiles resemble those seen in patients with MDD . In experiments with mice, a single injection of this compound led to collection of the cerebellum, hippocampus, and hypothalamus for analysis .

Lateral Habenula Neuron Studies
this compound impairs action potential firing and induces depolarization in spontaneously firing lateral habenula neurons . Whole-cell patch clamp recordings from LHb neurons showed that neurons with AP firing > 0.5 Hz were considered spontaneously active, while neurons with AP firing < 0.5 Hz were deemed silent .

Cellular Assays
this compound activates PAR2 signaling in cellular proliferation assays, phosphatidylinositol hydrolysis assays, and Ca(2+) mobilization assays, with noted potencies .

Data from in vivo studies

TestResult
Open Field Test (OFT)Reduced locomotor activity
Sucrose Preference TestReduction in sucrose preference
Elevated Plus Maze (EPM)No significant effect on anxiety-related tasks
Novel Object RecognitionNo significant effect on memory-related tasks
Cytokine level analysisAC injection leads to elevated blood sera IL-6 levels and altered cytokine mRNA expression within the brain

Data from in vitro studies

TestResult
Cellular Proliferation AssaysThis compound activates PAR2 signaling
Phosphatidylinositol Hydrolysis AssaysThis compound activates PAR2 signaling
Calcium mobilization assaysThis compound activates PAR2 signaling

生物活性

AC-264613 is a potent and selective agonist for the protease-activated receptor 2 (PAR2), a member of the G protein-coupled receptor family. This compound has garnered attention due to its specific biological activities, particularly in the context of inflammation and nociception.

  • Chemical Name : (±)-(3R,4S)-2-Oxo-4-phenyl-3-pyrollidinecarboxylic acid 2-[1-(3-bromophenyl)ethylidene]hydrazide
  • CAS Number : 1051487-82-1
  • Purity : ≥98%

This compound selectively activates PAR2 with a potency characterized by a pEC50 value of 7.5, indicating a strong affinity for this receptor. It does not exhibit significant activity at other PAR subtypes or over 30 other receptors associated with nociception and inflammation . The activation of PAR2 by this compound leads to several cellular responses:

  • Phosphoinositide Hydrolysis : Induces PI hydrolysis, which is crucial for various signaling pathways.
  • Calcium Mobilization : Triggers intracellular calcium release, essential for numerous cellular functions.
  • Cellular Proliferation : Promotes cell growth and proliferation in vitro .

Inflammatory Response Modulation

This compound has been shown to suppress the production of pro-inflammatory cytokines in macrophages. Specifically, it reduces the expression of interferon regulatory factor 5 (IRF5) and interleukin-12p40 (IL-12p40) in lipopolysaccharide-stimulated macrophages, suggesting a role in modulating inflammatory responses . This effect is mediated through the inhibition of TLR4 transactivation, highlighting its potential as an anti-inflammatory agent.

Case Studies

  • Yamaguchi et al. (2016) : This study demonstrated that this compound effectively decreased IL-12p40 production by macrophages activated with lipopolysaccharides. The authors concluded that PAR2 activation by this compound could be beneficial in conditions characterized by excessive inflammation .
  • Calcium Release Studies : Research indicated that this compound induces calcium release in human and rat models, contributing to its role in mediating various physiological responses associated with PAR2 activation .

Comparative Efficacy

This compound's efficacy as a PAR2 agonist can be compared with other known agonists. The following table summarizes the comparative potency of various PAR2 agonists:

CompoundTypepEC50Activity
This compoundNon-peptide7.5Selective PAR2 agonist
AC-55541Non-peptide7.0Full agonist
SLIGRLPeptide~6.0Weak agonist

属性

分子式

C19H18BrN3O2

分子量

400.3 g/mol

IUPAC 名称

(3S,4R)-N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C19H18BrN3O2/c1-12(14-8-5-9-15(20)10-14)22-23-19(25)17-16(11-21-18(17)24)13-6-3-2-4-7-13/h2-10,16-17H,11H2,1H3,(H,21,24)(H,23,25)/b22-12+/t16-,17-/m0/s1

InChI 键

RQKXQCSEZPQBNZ-QSBCOWLBSA-N

手性 SMILES

C/C(=N\NC(=O)[C@H]1[C@@H](CNC1=O)C2=CC=CC=C2)/C3=CC(=CC=C3)Br

规范 SMILES

CC(=NNC(=O)C1C(CNC1=O)C2=CC=CC=C2)C3=CC(=CC=C3)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。